1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
A 69024 is a highly selective dopamine D-1 receptor antagonist. It is a radioligand that may antagonize self-mutilatory behavior.
Scientific Research Applications
Radiosynthesis for Dopamine D1 Receptor Studies
This compound was used in the synthesis of a selective ligand for the D1 receptor, crucial for studying dopamine D1 receptors in vivo using PET (Positron Emission Tomography). The compound was prepared by N-alkylation of N-desmethyl A-69024 with methyl iodide, showing potential in neuroscience research for understanding dopamine-related activities in the brain (Kassiou et al., 1994).
Natural Products and Synthesis
Derived compounds have been isolated from the red alga Rhodomela confervoides, showcasing the compound's relevance in natural product chemistry. These compounds have potential applications in pharmacology and biochemistry due to their complex structures and biological activities (Ma et al., 2007).
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of various heterocyclic compounds, playing a significant role in the development of new pharmaceuticals and materials. The benzyne reaction of this compound has been a key step in synthesizing diverse molecular structures (Kametani et al., 1967).
Photolytic Synthesis
The compound has been employed in photolytic synthesis processes, illustrating its versatility in synthetic organic chemistry. This approach leads to the creation of novel structures with potential applications in medicinal chemistry (Kametani et al., 1973).
Alkaloid Synthesis
It has been used in the synthesis of various alkaloids, which are crucial in pharmaceutical research due to their diverse biological activities. These synthetic pathways are critical for developing new drugs and understanding biological mechanisms (Orito et al., 1995).
properties
CAS RN |
58939-37-0 |
---|---|
Product Name |
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula |
C20H24BrNO4 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |
InChI Key |
YVBUTIYRCMQJHW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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